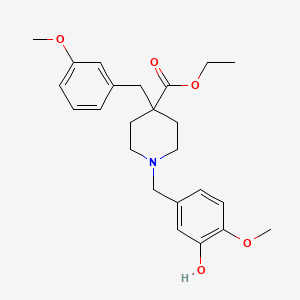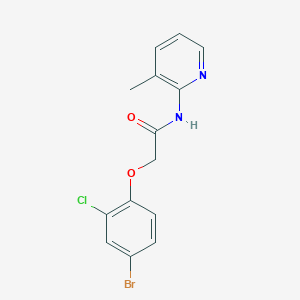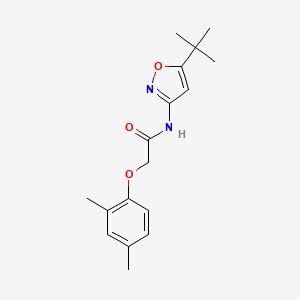
ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as HOCPCA, is a synthetic compound that has been widely studied for its potential therapeutic applications. HOCPCA belongs to the class of piperidinecarboxylic acid derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it has been proposed that ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate exerts its biological activities through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation and cell proliferation.
Biochemical and Physiological Effects
ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has also been found to reduce the levels of glucose and lipids in the blood, suggesting potential applications in the treatment of diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is its high potency and selectivity. ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to be highly effective in inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. However, one of the limitations of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of research could be to investigate the potential applications of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in the treatment of metabolic disorders such as diabetes and obesity. Another area of research could be to explore the potential applications of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies could be conducted to elucidate the mechanism of action of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate and to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-cancer activities. ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been found to have potential applications in the treatment of neuropathic pain and inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-4-30-23(27)24(16-18-6-5-7-20(14-18)28-2)10-12-25(13-11-24)17-19-8-9-22(29-3)21(26)15-19/h5-9,14-15,26H,4,10-13,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUHMRLOGGXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)OC)O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4735654.png)
![methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B4735660.png)

![2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4735673.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4735685.png)
![3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4735687.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735693.png)

![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4735706.png)



![2-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4735735.png)
![methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4735740.png)